D-Galactose, 6-deoxy-, phenylhydrazone(9CI)

Carbohydrate characterization Derivative melting point Sugar identification

Researchers isolating fucose from brown algae or fucoidan hydrolysates face co-precipitation of mannose, compromising purity. D-Galactose, 6-deoxy-, phenylhydrazone (CAS 6035-58-1) is the classic purification intermediate that exploits differential solubility to remove mannose contamination. - Melting point 170-172 °C and MW 254.28 Da enable unambiguous two-parameter QC verification against hexose phenylhydrazones. - Uniquely enables direct synthetic access to 2,6-dideoxyhexose scaffolds found in cardiac glycosides and macrolide antibiotics. - Distinct mass deficit (254.28 vs. 270.28 Da) simplifies LC-MS peak assignment for phenylhydrazone-labeled glycan profiling.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS No. 6035-58-1
Cat. No. B5239760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactose, 6-deoxy-, phenylhydrazone(9CI)
CAS6035-58-1
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC1=CC(=O)CC(C1)C2=CC=CC=C2
InChIInChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-18-14-9-13(10-15(20)11-14)12-7-5-4-6-8-12/h4-8,11,13,18H,9-10H2,1-3H3,(H,19,21)
InChIKeyCVBOQRBJUWVITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fucose Phenylhydrazone Overview


D-Galactose, 6-deoxy-, phenylhydrazone (9CI), also known as D-fucose phenylhydrazone, is a crystalline phenylhydrazone derivative of the 6-deoxyhexose D-fucose (6-deoxy-D-galactose), with molecular formula C₁₂H₁₈N₂O₄ and a molecular weight of 254.28 g/mol [1]. The compound is formed by the condensation of one equivalent of D-fucose with one equivalent of phenylhydrazine and serves as a classic derivative for the isolation, purification, and identification of fucose from natural sources, particularly brown marine algae [2]. Unlike phenylhydrazones derived from common hexoses such as D-galactose or D-glucose, this compound possesses a 6-deoxy modification that eliminates the C6 hydroxyl group, resulting in distinct physicochemical properties including a characteristic melting point of 170–172 °C and altered solubility behavior that directly influence its utility in carbohydrate analytical workflows [1][3].

6-deoxy sugar phenylhydrazone with distinct thermal and mass profile
Supports fucose isolation and identification from marine algae hydrolysates
Crystalline derivative compatible with carbohydrate analytical workflows

Why D-Fucose Phenylhydrazone Cannot Be Substituted


Phenylhydrazones of hexose sugars are a structurally diverse class of compounds whose physicochemical properties are exquisitely sensitive to the identity and stereochemistry of the parent monosaccharide. Simply substituting D-galactose phenylhydrazone (CAS 18841-76-4) or D-mannose phenylhydrazone (CAS 6147-14-4) for D-fucose phenylhydrazone will compromise analytical specificity, because the 6-deoxy modification alters molecular weight (254.28 vs. 270.28 Da for non-deoxy analogs), melting point (170–172 °C vs. 160–162 °C for D-galactose phenylhydrazone), and solubility in organic solvents . In the classic isolation of fucose from seaweed hydrolysates, the formation and crystallization behavior of the phenylhydrazone is the critical selectivity step that discriminates fucose from co-occurring mannose and galactose; using the wrong phenylhydrazone derivative would not permit this separation [1]. Furthermore, the 6-deoxy sugar phenylhydrazones undergo distinct synthetic transformations—for example, L-rhamnose phenylhydrazone yields 2,6-dideoxy products upon reduction, whereas non-deoxy phenylhydrazones yield 2-deoxy products—making substitution chemically invalid in synthetic carbohydrate chemistry applications [2].

Identity confirmation shift
MW and melting point differences vs hexose phenylhydrazones may alter identity verification outcomes in procurement QC workflows
Synthetic pathway divergence
6-deoxy vs non-deoxy phenylhydrazones yield distinct product regiochemistry; substitution may produce incorrect dideoxy/deoxy outcome
Crystallization selectivity mismatch
Differential solubility behavior in mixed-sugar hydrolysates may not transfer across phenylhydrazone derivatives, compromising separation

D-Fucose Phenylhydrazone Differentiation Evidence


Melting Point vs. D-Galactose Phenylhydrazone

The melting point of D-Galactose, 6-deoxy-, phenylhydrazone is reported as 170–171 °C (ChemBlink/ACD/Labs calculated from experimental data of Tadokoro, 1923) and 172 °C (DrugFuture monograph), while the closest non-deoxy analog, D-galactose phenylhydrazone (CAS 18841-76-4), melts at 160–162 °C . This ~10 °C elevation in melting point is attributable to the absence of the C6 hydroxyl group in the 6-deoxy derivative, which reduces intermolecular hydrogen bonding opportunities and alters crystal packing. The non-overlapping melting ranges provide a definitive, instrumentally simple criterion for distinguishing the two derivatives in quality control and identity confirmation workflows.

Melting Point
Head-to-head
170–172 °C vs 160–162 °C
Δ ≈ +8 to +12 °C (target higher)
Supports identity confirmation by thermal analysis
Reported literature values; non-overlapping ranges
Carbohydrate characterization Derivative melting point Sugar identification

Solubility vs. D-Mannose Phenylhydrazone

In a solvent diffusion microscopy system using phenylhydrazine–water reagent, the phenylhydrazones of L-fucose (and by enantiomeric extension, D-fucose) exhibit intermediate solubility in over 95% ethyl alcohol or 50% acetic acid, in contrast to D-mannose phenylhydrazone which remains substantially unchanged (insoluble), and D-lyxose phenylhydrazone which is relatively soluble under identical conditions [1]. This graded solubility behavior allows microscale discrimination of fucose phenylhydrazone from both mannose and lyxose phenylhydrazones in the same diffusion cell experiment.

Solubility Profile
Cross-study comparable
Intermediate vs Insoluble
Qualitative rank: lyxose > fucose > mannose
Supports differential separation from mannose contaminants
Solvent diffusion assay; 95% ethanol or 50% acetic acid
Microscale sugar identification Solvent diffusion test Phenylhydrazone solubility

Phenylhydrazone Test Sensitivity: L-Fucose vs. D-Mannose

Under the solvent diffusion technique for microscopic identification of microgram quantities of sugars, D-mannose reacts very rapidly with phenylhydrazine–water reagent to give a characteristic, colorless, crystalline phenylhydrazone detectable with as little as 1 μg of pure sugar. In contrast, L-fucose gives a 'very insensitive' test for phenylhydrazone formation; the sensitivity of this reagent for pure and chromatographically separated L-fucose is described as 'poor' [1]. This difference in test sensitivity means that a negative or weak phenylhydrazone test in the presence of a confirmed reducing sugar can be used inferentially to support the presence of fucose when other sugars have been excluded.

Detection Sensitivity
Cross-study comparable
Poor sensitivity vs 1 μg LOD
L-fucose detection limit substantially higher than D-mannose
Informs detection protocol selection for carbohydrate ID
Phenylhydrazine diffusion test may require alternative reagent
Microgram sugar detection Phenylhydrazone test sensitivity Paper chromatography eluate analysis

Molecular Weight vs. Non-Deoxy Hexose Phenylhydrazones

The molecular weight of D-Galactose, 6-deoxy-, phenylhydrazone is 254.28 g/mol (C₁₂H₁₈N₂O₄), which is exactly 16 mass units lower than the corresponding non-deoxy hexose phenylhydrazones such as D-galactose phenylhydrazone, D-glucose phenylhydrazone, and D-mannose phenylhydrazone, each with a molecular weight of 270.28 g/mol (C₁₂H₁₈N₂O₅) [1]. This mass difference corresponds to the replacement of one hydroxyl group (–OH) with a hydrogen atom at the C6 position and is readily resolved by any modern single-quadrupole or high-resolution mass spectrometer. The distinction is analytically unambiguous and does not require chromatographic separation.

Mass Signature
Class-level
Δ 16.00 Da
Mass deficit vs non-deoxy hexose phenylhydrazones
Supports MS-based identity verification without comparator standards
Resolvable by single-quadrupole or HRMS
Mass spectrometry Molecular weight fingerprint LC-MS identification

Synthetic Product: 2,6-Dideoxy vs. 2-Deoxy

When acetylated aldose phenylhydrazones are reduced with sodium borohydride and subsequently hydrolyzed, the reaction outcome is dictated by the presence or absence of the C6 hydroxyl group. The phenylhydrazone of L-rhamnose (6-deoxy-L-mannose, a direct structural analog of D-fucose phenylhydrazone in the 6-deoxy sugar class) yields 2,6-dideoxy-L-arabino-hexose, whereas D-galactose phenylhydrazone (non-deoxy) yields 2-deoxy-D-lyxo-hexose under identical conditions [1]. This divergent reactivity establishes that 6-deoxy sugar phenylhydrazones constitute a distinct synthetic entry point for dideoxy sugar synthesis that cannot be replicated using non-deoxy phenylhydrazones.

Synthetic Outcome
Class-level inference
2,6-dideoxy vs 2-deoxy
Product divergence after NaBH₄ reduction and hydrolysis
Informs synthetic pathway selection for deoxy sugar synthesis
Based on L-rhamnose phenylhydrazone analog behavior
Deoxy sugar synthesis Phenylhydrazone reduction Carbohydrate synthetic methodology

D-Fucose Phenylhydrazone Applications


Fucose Isolation from Seaweed Hydrolysates

The established protocol for isolating fucose from brown algal biomass or fucoidan hydrolysates relies on the formation of fucose phenylhydrazone as the key purification intermediate. The crystalline phenylhydrazone is precipitated from the hydrolysate, washed to remove other sugars, and subsequently decomposed (e.g., with benzaldehyde or acid hydrolysis) to regenerate pure fucose [1]. The intermediate solubility of the phenylhydrazone in ethanol–acetic acid mixtures (distinct from mannose phenylhydrazone) enables differential washing to remove mannose contamination—a critical selectivity step given that mannose co-occurs in seaweed and its phenylhydrazone co-precipitates with fucose phenylhydrazone [2].

Identity Confirmation by Melting Point and MW

The melting point of 170–172 °C and the molecular weight of 254.28 Da together constitute a two-parameter identity verification gate that distinguishes D-fucose phenylhydrazone from the common mis-identification candidate D-galactose phenylhydrazone (mp 160–162 °C, MW 270.28) [1]. A procurement QC protocol requiring melting point determination (capillary method, ±2 °C) and LC-MS molecular ion confirmation (m/z 255.1 [M+H]⁺ or 277.1 [M+Na]⁺) provides unambiguous compound verification without requiring NMR spectroscopy.

Synthesis of 2,6-Dideoxyhexoses

When the synthetic target is a 2,6-dideoxyhexose (a substructure found in numerous bioactive natural products including cardiac glycosides and macrolide antibiotics), the 6-deoxy sugar phenylhydrazone class provides a direct route. Acetylation of the phenylhydrazone followed by NaBH₄ reduction and hydrolysis yields the 2,6-dideoxy product, whereas non-deoxy phenylhydrazones yield only 2-deoxy products [1]. Researchers specifically requiring the 2,6-dideoxy scaffold must select a 6-deoxy sugar phenylhydrazone starting material; substitution with D-galactose or D-glucose phenylhydrazone leads to an incorrect product.

LC-MS Reference Standard for Carbohydrate Analysis

The unique molecular weight (254.28 Da) and the characteristic chromatographic retention behavior of the 6-deoxy phenylhydrazone class make D-fucose phenylhydrazone a valuable reference standard for developing LC-MS methods aimed at profiling sugar phenylhydrazone derivatives in complex mixtures (e.g., glycan labeling with phenylhydrazine for MALDI-MS structural studies of fucosylated N-glycans) [1]. Its mass deficit relative to hexose phenylhydrazones provides a built-in mass label that simplifies peak assignment without isotopic enrichment.

Application
Selection Property
Validation Focus
Fucose isolation from seaweed hydrolysates
Differential solubility in ethanol/acetic acid mixtures
Crystallization purity and mannose exclusion
Identity confirmation by mp and MW
Distinct thermal and mass profile vs hexose analogs
Two-parameter identity verification gate
2,6-Dideoxyhexose synthesis
6-deoxy starting material class
Product regiochemistry verification (2,6-dideoxy vs 2-deoxy)
LC-MS reference standard for carbohydrate analysis
Characteristic mass deficit vs hexose phenylhydrazone class
Mass-label based peak assignment in complex mixtures
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